molecular formula C11H13N3O2 B7501330 N-(furan-2-ylmethyl)-N,1-dimethylpyrazole-4-carboxamide

N-(furan-2-ylmethyl)-N,1-dimethylpyrazole-4-carboxamide

Cat. No. B7501330
M. Wt: 219.24 g/mol
InChI Key: XUDGHZIGWDAGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N,1-dimethylpyrazole-4-carboxamide, also known as FM-DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FM-DPC is a pyrazole derivative that has been synthesized through a multi-step process, and its unique structure has been found to exhibit promising properties in various fields of study.

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-N,1-dimethylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and Nrf2/ARE pathways. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-2-ylmethyl)-N,1-dimethylpyrazole-4-carboxamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-N,1-dimethylpyrazole-4-carboxamide. One potential direction is to further investigate its therapeutic potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for use in clinical settings.

Synthesis Methods

N-(furan-2-ylmethyl)-N,1-dimethylpyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. The resulting compound is then reacted with 1,1-dimethylhydrazine to obtain N-(furan-2-ylmethyl)-N,1-dimethylhydrazine. Finally, this compound is obtained by reacting N-(furan-2-ylmethyl)-N,1-dimethylhydrazine with ethyl chloroformate and sodium hydroxide.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,1-dimethylpyrazole-4-carboxamide has been found to exhibit potential therapeutic applications in various fields of study. It has been studied as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been studied for its anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N,1-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(8-10-4-3-5-16-10)11(15)9-6-12-14(2)7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDGHZIGWDAGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.